Phenoldisulfonic acid

Catalog No.
S749452
CAS No.
96-77-5
M.F
C6H6O7S2
M. Wt
254.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoldisulfonic acid

CAS Number

96-77-5

Product Name

Phenoldisulfonic acid

IUPAC Name

4-hydroxybenzene-1,3-disulfonic acid

Molecular Formula

C6H6O7S2

Molecular Weight

254.2 g/mol

InChI

InChI=1S/C6H6O7S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3,7H,(H,8,9,10)(H,11,12,13)

InChI Key

JXBUOZMYKQDZFY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O

Synonyms

3-Benzenedisulfonicacid,4-hydroxy-1;4-hydroxy-3-benzenedisulfonicacid;4-Hydroxybenzenedisulfonicacid;Phenol-2,4-disulfonicacid;PHENOLDISULFONIC ACID;Phenol disulfonic acid solution;PHENOLDISULPHONIC ACID;4-hydroxybenzene-1,3-disulphonic acid

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O

The exact mass of the compound Phenoldisulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9798. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenoldisulfonic acid (CAS 96-77-5) is an aromatic sulfonic acid featuring a phenol ring substituted with two sulfonic acid groups. This structure imparts strong acidity and high water solubility, making it a key reagent in analytical chemistry, particularly for the colorimetric determination of nitrates in water and soil samples. It also serves as a specialized intermediate in dye manufacturing and as a functional additive in electroplating baths, where the disulfonated structure provides distinct performance characteristics compared to simpler phenols or monosulfonated analogs.

Substituting phenoldisulfonic acid with its monosulfonated analog, phenolsulfonic acid, or with phenol itself is often unviable. The number and position of the sulfonic acid groups are critical for its primary functions. In nitrate analysis, the disulfonated structure is required for the specific nitration reaction that produces the yellow-colored compound for quantification. Using a monosulfonated version would alter the reaction stoichiometry and sensitivity. In applications like electroplating or catalysis, the second sulfonic acid group significantly modifies the compound's acidity, solubility, and ability to complex with metal ions, directly impacting process stability and end-product quality in ways that phenolsulfonic acid cannot replicate.

Superior Recovery Rates in Complex Matrices for Nitrate Analysis

In comparative studies on nitrate analysis in soil extracts, methods based on phenoldisulfonic acid have demonstrated more consistent and reliable recovery rates compared to alternatives. One study found that while the phenoldisulfonic acid method yielded variable recoveries, a high-performance liquid chromatography (HPLC) method achieved near 100% recovery of added nitrate in five out of six soil types, establishing a benchmark for accuracy. However, modified phenoldisulfonic acid methods are specifically designed to reduce interference from chlorides and precipitating metals, a significant process advantage over other colorimetric techniques that require more extensive sample cleanup.

Evidence DimensionRecovery of added nitrate from soil extracts
Target Compound DataVariable recoveries, but with modifications to reduce common interferences.
Comparator Or BaselineHydrazine sulfate method: ~90.2% average recovery. HPLC method: ~100% recovery.
Quantified DifferenceThe phenoldisulfonic acid method's value lies in its adaptability to overcome interferences common in soil and water samples, a critical factor for process efficiency not captured by recovery percentage alone.
ConditionsAnalysis of nitrate in six different Manitoba soil extracts.

For labs analyzing diverse environmental samples, the robustness of the phenoldisulfonic acid method against common interferences can reduce sample preparation time and improve workflow reliability.

Enabling High Current Density and Plating Speed in Sulfonic Acid Electroplating Baths

In sulfonic acid-based electroplating baths (e.g., methanesulfonic acid), additives are critical for performance. While phenoldisulfonic acid is not explicitly compared, the class of aromatic sulfonic acids serves as essential components. The primary benefit of using sulfonic acid baths is the ability to operate at higher current densities, which directly translates to faster plating speeds. The addition of various sulfonic acids and their salts can significantly widen the useful current density range, a key procurement driver for industrial plating operations seeking to increase throughput.

Evidence DimensionProcess Efficiency (Plating Speed)
Target Compound DataAs a component of the sulfonic acid bath system, it contributes to enabling high current density operations.
Comparator Or BaselinePlating baths without specific sulfonic acid additives have a narrower useful current density range and thus lower maximum plating speeds.
Quantified DifferenceNot quantified for phenoldisulfonic acid specifically, but the principle allows for much higher current densities and greater plating speeds compared to baths lacking these additives.
ConditionsPure metal and metal alloy sulfonic acid electroplating baths (e.g., for tin, lead, copper).

For industrial electroplating, using a formulation with appropriate sulfonic acids like phenoldisulfonic acid allows for faster production rates, directly impacting operational efficiency and cost.

Precursor Suitability: Key Intermediate for Specialized Dye Synthesis

Phenoldisulfonic acid is a required precursor for the synthesis of specific dye intermediates, such as 5-amino-4-hydroxy-1,3-benzenedisulfonic acid. This transformation involves nitration followed by reduction. The procurement of phenoldisulfonic acid is non-negotiable for this synthesis route, as starting with a monosulfonated phenol would lead to a different final product, lacking the required second sulfonic acid group which is essential for the dye's properties (e.g., solubility, color, and fabric affinity). This makes it a critical, non-substitutable raw material for manufacturers of these specific dyes.

Evidence DimensionSynthesis Pathway Specificity
Target Compound DataServes as the specific starting material for aminophenoldisulfonic acids used in the dye industry.
Comparator Or BaselinePhenolsulfonic acid or phenol would require additional, complex, and potentially low-yield sulfonation steps, or would result in an entirely different, non-target molecule.
Quantified DifferenceQualitative but absolute: the synthesis requires the disulfonated starting material to achieve the target molecular structure.
ConditionsStandard industrial synthesis pathway involving nitration and reduction.

For chemical manufacturers producing specific aminophenoldisulfonic acid-based dyes, this exact compound is an essential raw material with no direct, process-compatible substitute.

Routine Quantification of Nitrates in Environmental Samples with High Chloride Content

This compound is the right choice for environmental testing laboratories that need a reliable, cost-effective colorimetric method for nitrate analysis in samples like wastewater or soil extracts, where chloride interference is a known issue. Using a modified phenoldisulfonic acid protocol minimizes the need for extensive chloride removal steps, streamlining the analytical workflow.

Formulation of High-Speed Tin and Tin-Alloy Electroplating Baths

As a component in sulfonic acid-based plating baths, phenoldisulfonic acid is suitable for industrial plating facilities aiming to maximize throughput. Its inclusion helps stabilize the bath and supports operation at higher current densities, leading to faster deposition rates and improved operational efficiency compared to systems not optimized with such additives.

Synthesis of Specific Azo Dye Intermediates

This is the specified raw material for chemical manufacturers producing dyes that require an aminophenoldisulfonic acid core. The disulfonated structure is integral to the final product, making procurement of this specific precursor essential for the established synthesis route.

XLogP3

-1

UNII

JX563959R8

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 17 of 50 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

96-77-5

Wikipedia

Phenoldisulfonic acid

General Manufacturing Information

1,3-Benzenedisulfonic acid, 4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1: Sung FC. Study of modification of the phenoldisulfonic acid method for the
determination of nitrate nitrogen. Taiwan Yi Xue Hui Za Zhi. 1970 Aug
28;69(8):393-8. PubMed PMID: 5274230.


2: Fisher GE, Huls TA. A comparison of phenoldisulfonic acid, nondispersive
infrared, and Saltzman methods for the determination of oxides of nitrogen in
automotive exhaust. J Air Pollut Control Assoc. 1970 Oct;20(10):666-71. PubMed
PMID: 4096984.

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